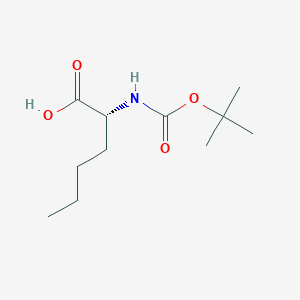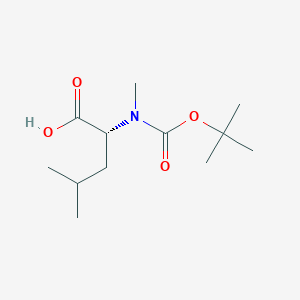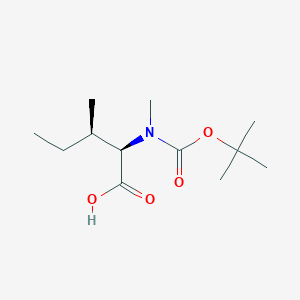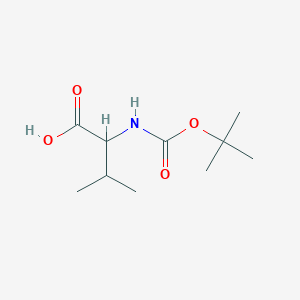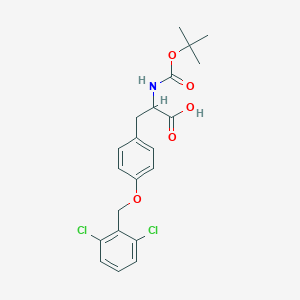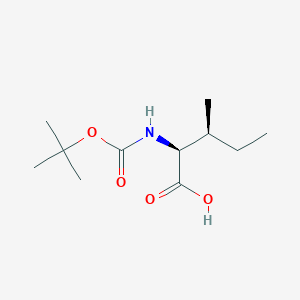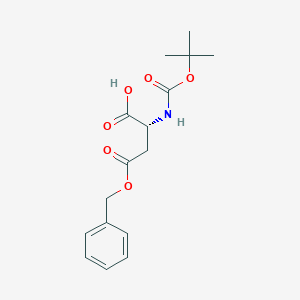
Boc-D-Asp(OBzl)-OH
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Boc-D-Asp(OBzl)-OH is an aspartic acid derivative . Aspartic acid is a non-essential amino acid, which plays a crucial role in the biosynthesis of proteins.
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The solubility of the compound in ethanol has been reported , which could potentially impact its bioavailability.
Result of Action
As an aspartic acid derivative, it may influence various physiological processes, including hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Asp(OBzl)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyl (OBzl) group protects the carboxyl group. The synthesis can be summarized in the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Asp(OBzl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and OBzl protective groups using acids like trifluoroacetic acid (TFA) or hydrogenation.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for OBzl removal.
Coupling: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).
Major Products
Deprotected Aspartic Acid Derivatives: Resulting from the removal of protective groups.
Peptides: Formed through coupling reactions with other amino acids
Aplicaciones Científicas De Investigación
Boc-D-Asp(OBzl)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: In the production of synthetic peptides for research and therapeutic purposes
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-Asp(OMe)-OH: Similar structure but with a methoxy group instead of a benzyloxy group.
Boc-L-Asp(OBzl)-OH: The L-isomer of Boc-D-Asp(OBzl)-OH.
Boc-D-Glu(OBzl)-OH: A glutamic acid derivative with similar protective groups.
Uniqueness
This compound is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. Its D-configuration also offers different biological properties compared to its L-isomer .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLZANWVLCPHK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51186-58-4 | |
| Record name | (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


